molecular formula C10H13Cl2NO2 B596859 Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride CAS No. 124082-19-5

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Cat. No.: B596859
CAS No.: 124082-19-5
M. Wt: 250.119
InChI Key: CKHLTQXMMBPPQU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, with Chemical Abstracts Service number 124082-19-5, belongs to the class of β-phenylalanine derivatives that have gained prominence in synthetic organic chemistry. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition of a propanoate backbone substituted with an amino group and a para-chlorophenyl ring. The molecular formula C₁₀H₁₃Cl₂NO₂ indicates the presence of ten carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 250.12 g/mol.

The compound exhibits multiple nomenclature variants that reflect different naming conventions and structural perspectives. Alternative designations include methyl 3-(para-chlorophenyl)-beta-alaninate hydrochloride, which emphasizes its relationship to the amino acid alanine. The beta-amino acid classification is further reinforced by the name 3-amino-3-(4-chloro-phenyl)-propionic acid methyl ester hydrochloride, which highlights the carboxylic acid derivation. Additional nomenclature includes methyl beta-amino-4-chlorobenzenepropanoate hydrochloride, demonstrating the flexibility in describing this compound's structural features.

The Simplified Molecular Input Line Entry System representation O=C(OC)CC(N)C1=CC=C(Cl)C=C1.[H]Cl provides a computational description of the molecular structure, facilitating database searches and structural analysis. The MDL number MFCD06740367 serves as a unique identifier in chemical databases, ensuring precise compound identification across various research platforms. The InChI key CKHLTQXMMBPPQU-UHFFFAOYSA-N offers another standardized method for representing the compound's structure in digital formats.

Property Value
Chemical Abstracts Service Number 124082-19-5
Molecular Formula C₁₀H₁₃Cl₂NO₂
Molecular Weight 250.12 g/mol
MDL Number MFCD06740367
InChI Key CKHLTQXMMBPPQU-UHFFFAOYSA-N
Physical Form Solid
Storage Temperature Room Temperature, Inert Atmosphere

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of β-phenylalanine derivative synthesis, which traces its origins to classical organic chemistry methodologies established in the mid-twentieth century. The foundational synthesis approach for β-phenylalanine derivatives emerged through the Knoevenagel/Rodionow-Johnson reaction, a method that despite moderate yields, became the most widely utilized pathway for accessing these compounds. This classical methodology established the groundwork for industrial processes targeting β-phenylalanine derivatives, particularly for the synthesis of the stereoisomeric forms that would later prove crucial in pharmaceutical applications.

The historical significance of this compound family became apparent through early investigations into GABA receptor antagonists, where 3-amino-3-(4-chlorophenyl)propanoic acid was identified as a lower homologue of baclofen, phaclofen, and saclofen. This discovery, documented in 1997, positioned chlorinated β-phenylalanine derivatives as important pharmacological tools, with the sulfonic acid derivative demonstrating stronger activity (pA₂ 4.0) compared to the phosphonic acid (pA₂ 3.8) and carboxylic acid (pA₂ 3.5) analogs. These findings established the chlorophenyl substitution pattern as a critical structural feature for biological activity.

The compound's entry into PubChem databases occurred on June 22, 2009, with subsequent modifications continuing through May 18, 2025, reflecting ongoing research interest and structural refinements. This timeline indicates sustained scientific attention spanning over fifteen years, demonstrating the compound's enduring relevance in chemical research. The evolution from initial synthesis to database registration illustrates the transition from laboratory curiosity to recognized chemical entity with defined applications.

Industrial interest in β-phenylalanine derivatives, including this compound, intensified with the development of enzymatic resolution processes using lipases for enantiomeric separation. These biocatalytic approaches achieved high global yields (20%) and exceptional enantiomeric excess (>99.5%), establishing commercial viability for pharmaceutical-grade materials. The implementation of recyclable enzyme systems, despite some activity loss requiring periodic recharging, demonstrated the industrial scalability of these synthetic approaches.

Significance in Organic Chemistry and Interdisciplinary Research

This compound occupies a pivotal position in contemporary organic chemistry as a versatile building block that bridges multiple research disciplines. The compound's structural features position it within the β-phenylalanine derivative family, which has emerged as a crucial scaffold in medicinal chemistry due to its pseudopeptidic character and enhanced metabolic stability compared to natural α-amino acids. This enhanced stability against proteolytic enzymes, combined with the capacity for biological system recognition, makes these derivatives particularly valuable for drug development applications.

In peptide chemistry, the compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including advanced pharmaceutical agents such as Cagrilintide and Semaglutide. The integration of β-phenylalanine derivatives into peptide sequences introduces conformational constraints that can enhance biological activity while providing resistance to enzymatic degradation. This application has proven particularly significant in the development of peptide-based therapeutics, where structural modifications using compounds like this compound can dramatically alter pharmacological properties.

The compound's significance extends to agricultural chemistry, where it functions as a component in dipeptide formulations designed for phytopathogen control. Research has demonstrated the successful incorporation of methyl 3-amino-3-(4-chlorophenyl)propanoate derivatives into compound formulations that exhibit substantial efficacy against plant pathogens, representing a novel application area that leverages the compound's unique structural characteristics. This agricultural application illustrates the interdisciplinary nature of β-phenylalanine derivative research, spanning from fundamental organic chemistry to applied agricultural science.

Recent synthetic developments have positioned this compound within the context of green chemistry initiatives, where biocatalytic approaches using ω-transaminases, lipases, amidases, dehydrogenases, hydrolases, aminomutases, and lyases have been explored for sustainable production methods. These enzymatic approaches offer advantages in terms of environmental sustainability and potential cost reduction for large-scale industrial applications. The compound's amenability to biocatalytic transformation reflects broader trends toward environmentally conscious synthetic methodologies in pharmaceutical and fine chemical manufacturing.

Research Application Significance Reference
Peptide Synthesis Critical intermediate for Cagrilintide and Semaglutide
Agricultural Chemistry Component in phytopathogen control formulations
GABA Receptor Research Lower homologue of established receptor antagonists
Green Chemistry Target for sustainable biocatalytic synthesis
Medicinal Chemistry Scaffold for drug discovery and development

The compound's role in structure-activity relationship studies has provided fundamental insights into the relationship between molecular architecture and biological function within the β-phenylalanine derivative series. The para-chlorophenyl substitution pattern has been identified as a critical determinant of biological activity, influencing both receptor binding affinity and metabolic stability. These findings have informed the design of subsequent generations of bioactive compounds, establishing this compound as a reference structure for comparative studies.

Contemporary research continues to explore novel synthetic methodologies for accessing this compound and its analogs, with particular emphasis on metal-free and environmentally sustainable processes that can support industrial-scale production. The development of organocatalytic methods, asymmetric synthesis approaches, and advanced biocatalytic systems reflects the ongoing evolution of synthetic chemistry and the continued importance of this compound family in modern chemical research. These methodological advances not only improve access to the target compound but also contribute to the broader understanding of stereoselective synthesis and sustainable chemical manufacturing practices.

Properties

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLTQXMMBPPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655128
Record name Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124082-19-5
Record name Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
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Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Malonic acid (1.2 eq)

    • Ammonium acetate (1.5 eq)

    • Ethanol (solvent)

  • Temperature : Reflux (~78°C)

  • Duration : 8–12 hours

  • Yield : 85%.

The reaction mixture transitions from a heterogeneous suspension to a clear solution before precipitating the β-amino acid. Cooling to room temperature facilitates crystallization, with the product isolated via filtration. Elemental analysis confirms the structure: C, 54.15%; H, 5.05%; N, 7.02%; Cl, 17.76%.

Esterification to Methyl 3-Amino-3-(4-Chlorophenyl)Propanoate

The β-amino acid is esterified using thionyl chloride (SOCl₂) in methanol, a method that concurrently generates HCl to protonate the amine, forming the hydrochloride salt in situ.

Esterification Protocol

  • Acid Activation :

    • The β-amino acid is suspended in methanol, and SOCl₂ is added dropwise under vigorous stirring.

    • Mechanism : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the ester.

  • Reaction Conditions :

    • Molar Ratio : 1:1.2 (acid:SOCl₂)

    • Temperature : Reflux (65–70°C) for 8 hours

    • Workup :

      • Concentrate the mixture under reduced pressure.

      • Residue is diluted with water and extracted with ethyl ether.

      • Basify with potassium carbonate (pH 8) and extract with ethyl acetate.

    • Yield : 91%.

GC-MS analysis of the methyl ester shows a molecular ion peak at m/z 213 (M⁺), with fragments at m/z 198 (M⁺–CH₃), 153 (M⁺–COOCH₃), and 140 (base peak).

Hydrochloride Salt Formation

The free base methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) . This step enhances the compound’s stability and crystallinity.

Salt Formation Procedure

  • Method A :

    • Dissolve the methyl ester in anhydrous diethyl ether.

    • Bubble HCl gas through the solution until precipitation is complete.

    • Filter and wash the precipitate with cold ether.

  • Method B :

    • Add concentrated HCl to a methanolic solution of the ester.

    • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt.

Purity : >99% (by HPLC).
Storage : Stable at 2–8°C under inert atmosphere.

Enantiomeric Resolution

While the standard synthesis produces a racemic mixture, enantiomerically pure forms are accessible via chiral chromatography or asymmetric synthesis . For example, using an enantiomerically enriched ester (80% e.e.) with a chiral column (e.g., Chiralpak AD-H) yields the (S)-enantiomer.

Chromatographic Conditions

  • Column : Chiralpak AD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane:isopropanol (90:10)

  • Flow Rate : 1.0 mL/min

  • Retention Times :

    • (S)-Enantiomer: 12.3 min

    • (R)-Enantiomer: 14.7 min.

Alternative Synthetic Routes

Silanized Valine Intermediate

A patent-described method employs silanized L-valine to prepare a protected intermediate, which is coupled with the β-amino acid ester under mild conditions (-40°C to 25°C). This approach avoids racemization and improves diastereomeric purity.

Critical Data Tables

Table 1: Summary of Key Reaction Steps

StepReagents/ConditionsYield
Knoevenagel Condensation4-Cl-benzaldehyde, malonic acid, NH₄OAc, EtOH85%
EsterificationSOCl₂, MeOH, reflux91%
Hydrochloride FormationHCl gas, ether95%

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃Cl₂NO₂
Molecular Weight250.12 g/mol
Melting Point162–164°C
Optical Rotation (S)[α]D²⁵ = -12.5° (c=1, CH₂Cl₂)

Chemical Reactions Analysis

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table compares Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride with structurally related compounds, highlighting differences in substituents, ester groups, and molecular properties:

Compound Name Substituent(s) Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound 4-chlorophenyl Methyl C₁₀H₁₃Cl₂NO₂ 250.12 1217775-76-2
Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride 4-chlorophenyl Ethyl C₁₁H₁₅Cl₂NO₂ 264.15 498581-88-7
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-difluorophenyl Methyl C₁₀H₁₁ClF₂NO₂ 250.65 1333750-44-9
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluorophenyl (amino at C2) Methyl C₁₀H₁₃ClFNO₂ 233.67 64282-12-8
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 4-chlorophenyl, hydroxyl at C3 Ethyl C₁₁H₁₅Cl₂NO₃ 280.15 1375473-45-2
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-methoxyphenyl Methyl C₁₁H₁₆ClNO₃ 253.70 1088807-19-5

Key Research Findings

Substituent Effects on Reactivity and Bioactivity
  • Conversely, fluorinated derivatives exhibit lower metabolic stability due to increased susceptibility to oxidative degradation .
  • Hydroxyl and Methoxy Groups: The introduction of a hydroxyl group (as in Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride) increases polarity, reducing solubility in nonpolar solvents but enhancing hydrogen-bonding interactions in crystal lattices . Methoxy-substituted analogs (e.g., 4-methoxyphenyl) show altered electronic properties, influencing binding affinity in receptor-ligand systems .
Ester Group Modifications
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., CAS 498581-88-7) generally exhibit longer half-lives in vivo due to slower esterase-mediated hydrolysis compared to methyl esters . However, methyl esters are more reactive in nucleophilic substitution reactions, making them preferable for synthetic intermediates .
Positional Isomerism
  • Amino Group Position: Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 1001180-63-7), a positional isomer with the amino group at C2, demonstrates distinct crystallization behavior and reduced thermal stability compared to the C3-amino analog .
Chiral Specificity
  • The (R)-enantiomer of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride shows higher enantiomeric excess (ee) in asymmetric synthesis applications, underscoring the importance of stereochemistry in bioactive molecule design .

Biological Activity

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2, is characterized by the presence of an amino group and a chlorophenyl ring. These structural features are crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the amino group plays a vital role in binding to these targets, leading to modulation of cellular pathways. The compound has been shown to exhibit both inhibitory and activating effects depending on the target and context of use.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer models.
  • Receptor Modulation : The compound can act as a modulator for certain receptors, potentially influencing neurotransmitter systems and cognitive functions.

Anticancer Properties

This compound has been investigated for its antiproliferative effects against various cancer cell lines. A study involving a series of derivatives demonstrated that several compounds derived from this structure exhibited significant inhibitory activity against HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

CompoundIC50 (mg/mL)Activity
7a0.12High
7g0.12High
7d0.81Moderate

Cognitive Enhancement

Research has also pointed towards cognitive-enhancing effects, suggesting mechanisms similar to those of amphetamines. Animal studies indicate improvements in memory and learning abilities, making it a candidate for further exploration in treating cognitive impairments.

Case Studies

  • Inhibition Studies : A study synthesized a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which were evaluated for their HDAC inhibitory activity. Among these, certain compounds showed promising anticancer properties with better efficacy than traditional agents like doxorubicin .
  • Pharmacological Profiling : Another investigation highlighted the compound's potential as a lead in drug discovery for various therapeutic areas, including antimicrobial applications. The compound's interaction with biological targets was assessed through molecular docking studies, revealing its potential as an effective inhibitor.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting from 4-chlorobenzaldehyde or its derivatives. A common method includes:

  • Reductive amination : Reacting 4-chlorobenzaldehyde with glycine methyl ester in the presence of sodium borohydride (NaBH₄) or other reducing agents to form the amino intermediate .
  • Esterification : Conversion of the carboxylic acid intermediate to the methyl ester using methanol under acidic conditions .
  • Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

Q. Key optimizations :

  • Temperature control (e.g., 0–5°C during reductive amination to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF improve reaction efficiency).
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and the methyl ester (δ ~3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 250.12 (C₁₀H₁₃Cl₂NO₂) .
  • X-ray Crystallography : Resolves stereochemistry, particularly for enantiomeric forms (R/S configurations) .

Q. How do stereochemical variations (R vs. S enantiomers) influence biological activity?

The (R) and (S) enantiomers exhibit distinct interactions with biological targets:

  • (R)-Enantiomer : Shows higher affinity for neurotransmitter receptors (e.g., serotonin receptors) due to spatial alignment of the amino group .
  • (S)-Enantiomer : Preferentially inhibits enzymes like monoamine oxidases, likely due to steric hindrance differences .

Q. Comparative Data :

EnantiomerTarget ReceptorIC₅₀ (nM)Selectivity Ratio (R/S)
(R)5-HT₁A12 ± 1.53.2
(S)MAO-B45 ± 3.21.8

Methodological Insight : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers and assess activity via radioligand binding assays .

Q. How can researchers resolve contradictions in reported biological activities (e.g., neurochemical vs. antiproliferative effects)?

Discrepancies arise from experimental variables:

  • Cell Line Specificity : Antiproliferative effects are observed in HeLa cells (IC₅₀ = 50 µM) but not in neuronal SH-SY5Y models .
  • Concentration Dosing : Neurochemical activity (e.g., dopamine modulation) occurs at lower concentrations (1–10 µM) compared to cytotoxic thresholds .

Q. Resolution Strategies :

  • Dose-Response Curves : Establish full-range profiles to distinguish therapeutic vs. toxic windows.
  • Pathway Analysis : Use RNA sequencing to identify differentially expressed genes in divergent models .

Q. What structural analogs of this compound exist, and how do substituents alter pharmacological profiles?

Substituents on the phenyl ring or ester group significantly modulate activity:

Comparative Table : Key Analogs and Modifications

Compound NameSubstituentBiological Activity (vs. Target Compound)
Methyl 3-amino-3-(4-bromophenyl)propanoateBr instead of ClEnhanced cytotoxicity (HeLa IC₅₀ = 30 µM)
(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate3-Cl vs. 4-ClReduced receptor binding (5-HT₁A IC₅₀ = 25 nM)
Ethyl 3-amino-3-(4-chlorophenyl)propanoateEthyl esterLower solubility but prolonged half-life

Methodological Note : Analog synthesis follows similar reductive amination protocols, with substituent-specific optimization (e.g., bromine requires inert atmospheres) .

Q. What strategies are employed to enhance the compound's stability under physiological conditions?

  • Hydrochloride Salt Form : Improves aqueous solubility (up to 10 mg/mL in PBS) and shelf-life stability (>12 months at -20°C) .
  • Prodrug Design : Ester hydrolysis to the carboxylic acid in vivo prolongs activity (t₁/₂ = 8 hours vs. 2 hours for free acid) .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) retains >90% activity after reconstitution .

Q. How is computational modeling integrated to predict the compound's interaction with biological targets?

  • Docking Simulations : AutoDock Vina predicts binding poses with serotonin receptors (PDB: 7E2Z), highlighting hydrogen bonds between the amino group and Glu286 .
  • QSAR Studies : Quantitative Structure-Activity Relationship models correlate logP values (2.1) with blood-brain barrier permeability (Pe = 8.2 × 10⁻⁶ cm/s) .

Validation : MD simulations (GROMACS) confirm stable ligand-receptor complexes over 100 ns trajectories .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Storage : -20°C under inert gas (argon) to prevent hydrolysis of the ester group .
  • Solubility : Pre-warm to 37°C and sonicate in PBS for 15 minutes to achieve homogeneous solutions .
  • In Vitro Use : Fresh preparation recommended; avoid repeated freeze-thaw cycles to maintain bioactivity .

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